molecular formula C6H11NO4 B11750341 (3S)-4-methoxy-3-(methylamino)-4-oxobutanoic acid

(3S)-4-methoxy-3-(methylamino)-4-oxobutanoic acid

Cat. No.: B11750341
M. Wt: 161.16 g/mol
InChI Key: QZCUGSDVKOPFPN-BYPYZUCNSA-N
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Description

(3S)-4-methoxy-3-(methylamino)-4-oxobutanoic acid is an organic compound with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of a methoxy group, a methylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-methoxy-3-(methylamino)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybutanoic acid and methylamine.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-methoxy-3-(methylamino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy and methylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

(3S)-4-methoxy-3-(methylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-4-methoxy-3-(methylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4-methoxy-3-(ethylamino)-4-oxobutanoic acid: Similar structure with an ethylamino group instead of a methylamino group.

    (3S)-4-ethoxy-3-(methylamino)-4-oxobutanoic acid: Similar structure with an ethoxy group instead of a methoxy group.

    (3S)-4-methoxy-3-(methylamino)-4-hydroxybutanoic acid: Similar structure with a hydroxy group instead of a carbonyl group.

Uniqueness

(3S)-4-methoxy-3-(methylamino)-4-oxobutanoic acid is unique due to its specific stereochemistry and the presence of both methoxy and methylamino groups

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(3S)-4-methoxy-3-(methylamino)-4-oxobutanoic acid

InChI

InChI=1S/C6H11NO4/c1-7-4(3-5(8)9)6(10)11-2/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1

InChI Key

QZCUGSDVKOPFPN-BYPYZUCNSA-N

Isomeric SMILES

CN[C@@H](CC(=O)O)C(=O)OC

Canonical SMILES

CNC(CC(=O)O)C(=O)OC

Origin of Product

United States

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